

Application Notes and Protocols for GDC-0853 (Fenebrutinib)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: UCCF-853

Cat. No.: B1682683

[Get Quote](#)

Important Note: The compound "**UCCF-853**" did not yield specific information in publicly available databases. This document pertains to GDC-0853, also known as Fenebrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. It is presumed that this is the intended compound of interest. GDC-0853 is an investigational compound and should be handled by qualified professionals in a research setting.

Introduction

GDC-0853 (Fenebrutinib) is an orally available, non-covalent, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial signaling molecule in the B-cell antigen receptor (BCR) and Fc receptor (FcR) signaling pathways, playing a key role in the activation, proliferation, and survival of B-cells and other hematopoietic cells.[1][3][4] Due to its central role in immunity, inhibition of BTK is a therapeutic strategy for B-cell malignancies and autoimmune diseases.[2][5] GDC-0853 has been investigated in clinical trials for conditions such as rheumatoid arthritis, systemic lupus erythematosus (SLE), and chronic spontaneous urticaria.[2][6][7]

These application notes provide an overview of GDC-0853's mechanism of action, in vitro and in vivo activity, and guidelines for its use in preclinical research.

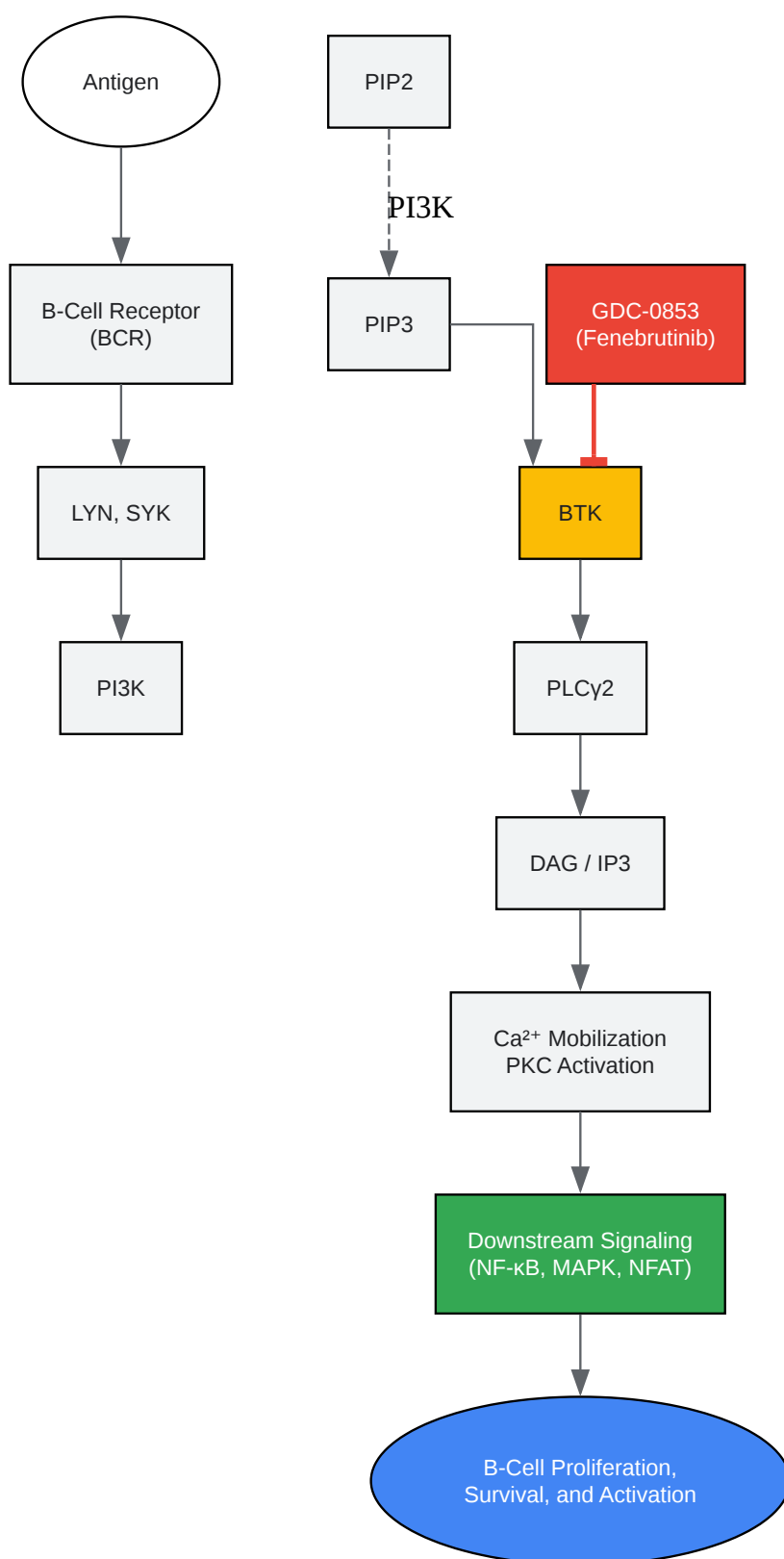
Mechanism of Action

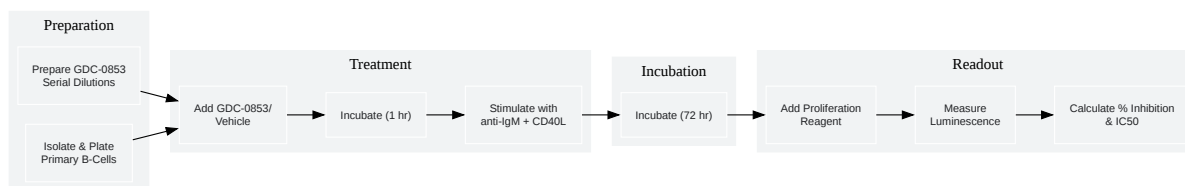
GDC-0853 selectively inhibits the kinase activity of BTK, preventing the activation of the B-cell antigen receptor (BCR) signaling pathway.[1] Upon administration, it blocks the

autophosphorylation of BTK at tyrosine 223 (Y223) and the subsequent transphosphorylation of downstream targets like phospholipase C gamma 2 (PLCγ2).^[8]^[9] This disruption of the signaling cascade ultimately inhibits the growth and survival of malignant B-cells that overexpress BTK.^[1] GDC-0853's non-covalent binding mode allows it to be effective against both wild-type BTK and the C481S mutant, which confers resistance to covalent BTK inhibitors like ibrutinib.^[9]^[10]

Signaling Pathway

The following diagram illustrates the role of BTK in the B-cell receptor signaling pathway and the point of inhibition by GDC-0853.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Facebook [cancer.gov]
- 2. Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton's tyrosine kinase inhibitors and their clinical potential in the treatment of B-cell malignancies: focus on ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy, Safety, and Pharmacodynamic Effects of the Bruton's Tyrosine Kinase Inhibitor, Fenebrutinib (GDC-0853), in Systemic Lupus Erythematosus - UCL Discovery [discovery.ucl.ac.uk]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. First-in-human phase 1 study of the BTK inhibitor GDC-0853 in relapsed or refractory B-cell NHL and CLL - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- To cite this document: BenchChem. [Application Notes and Protocols for GDC-0853 (Fenebrutinib)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682683#uccf-853-dosage-and-administration-guidelines>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com